(3-fluorophenyl)methanesulfonyl Chloride
Overview
Description
(3-Fluorophenyl)methanesulfonyl chloride is a chemical compound that is part of a broader class of compounds known as sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. The specific structure of this compound includes a phenyl ring with a fluorine atom at the 3-position, indicating its potential for use in various chemical reactions and as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of fluorinated sulfonyl methane derivatives, which are closely related to this compound, has been explored in several studies. For instance, a new synthetic protocol for the preparation of α-fluoro(disulfonyl)methane derivatives has been developed, which involves a C–S bond-forming strategy that can be applied to a variety of substrates with high efficiency and selectivity . Additionally, the synthesis of enantiopure fluorobis(phenylsulfonyl)methylated compounds has been achieved through iridium-catalyzed regio- and enantioselective allylic alkylation, demonstrating the potential for creating optically active derivatives of sulfonyl methane compounds .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been studied using various spectroscopic techniques. For example, the absolute configuration of fluorinated derivatives obtained from the addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes was determined by X-ray diffraction analysis . Structural and spectroscopic studies of complexes involving sulfonyl methane derivatives have also been conducted, providing insights into the hydrogen bonding interactions and the ionic structures formed in these compounds .
Chemical Reactions Analysis
The reactivity of methanesulfonyl fluoride, a compound structurally similar to this compound, has been compared with that of organofluorophosphorus ester anticholinesterase compounds. Methanesulfonyl fluoride was found to be substantially less reactive towards interactions involving hydrogen bonding and coordination with cupric ions . In the context of enzyme inhibition, methanesulfonates, including methanesulfonyl fluoride, have been shown to react with acetylcholinesterase to form an inactive derivative, with fluoride ions inhibiting the sulfonylation step .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonyl fluoride have been characterized, including measurements of water solubility, vapor pressure, heat of vaporization, and solubility parameter. Methanesulfonyl fluoride is a weaker hydrogen bond acceptor compared to phosphorus esters, which is reflected in its lower hydrogen bond basicity . The synthesis and characterization of novel fluorine-containing alkylsulfonyls and sulfonates have also been explored, with a focus on their reactivity and potential use as organic intermediates .
Scientific Research Applications
Electrochemical Properties in Ionic Liquids
- Sodium Insertion into Vanadium Pentoxide: Methanesulfonyl chloride, combined with AlCl₃, forms a room temperature ionic liquid, useful in studying the electrochemical properties of vanadium pentoxide films. This application is significant for potential cathode materials, where sodium is reversibly intercalated into V₂O₅ films, indicating promising uses in battery technology (Su, Winnick, & Kohl, 2001).
Chemical Synthesis and Reactions
- Acceleration of Acetylcholinesterase Reaction: Methanesulfonyl fluoride demonstrates an accelerated reaction rate with acetylcholinesterase, suggesting its role in enzyme inhibition and possibly in the development of biochemical tools or therapeutics (Kitz & Wilson, 1963).
- Selective Fluorination of Substituted Methanols: A combination of methanesulfonyl fluoride and cesium fluoride, modified with crown ethers, has shown effectiveness in selective fluorination of benzyl alcohols. This method has been extended for synthesizing various fluoromethylated compounds (Makino & Yoshioka, 1987).
- Fluoride's Influence on Methanesulfonates with Acetylcholinesterase: The presence of fluoride inhibits the sulfonylation process but does not affect desulfonylation, indicating a nuanced role of fluoride in biochemical reactions involving methanesulfonates (Greenspan & Wilson, 1970).
Safety and Hazards
“(3-fluorophenyl)methanesulfonyl Chloride” is considered hazardous. It causes severe skin burns and eye damage . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and may cause drowsiness or dizziness . It is also harmful to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
(3-Fluorophenyl)methanesulfonyl Chloride, like other sulfonyl chlorides, is a highly reactive compound . It is an electrophile, meaning it has a tendency to attract electrons and react with nucleophiles, which are electron-rich species . The primary targets of this compound are therefore nucleophilic substances, such as alcohols, amines, and water .
Mode of Action
The mode of action of this compound involves its reaction with nucleophiles. In the presence of a non-nucleophilic base, it can react with alcohols to form methanesulfonates . This reaction is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene, followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Biochemical Pathways
Methanesulfonates, which can be formed from the reaction of methanesulfonyl chloride with alcohols, are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is reactive toward water, alcohols, and many amines . Therefore, the presence of these substances in the environment could affect its reactivity. Additionally, factors such as temperature, pH, and the presence of other chemicals could also influence its action and stability.
properties
IUPAC Name |
(3-fluorophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGIPEQAFOXGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374647 | |
Record name | (3-fluorophenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24974-72-9 | |
Record name | 3-Fluorobenzenemethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24974-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-fluorophenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-fluorophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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